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Introduction

The limited availability of primary human hepatocytes (PHHS) presents a significant bottleneck
in drug discovery, toxicology screening, and the development of cell-based therapies for liver
diseases. The ability to expand functional PHHSs in vitro is therefore of critical importance. This
document provides a detailed experimental workflow for the expansion of PHHs using FPH2, a
small molecule identified for its potent pro-proliferative effect on mature hepatocytes.[1] The
following protocols and data are intended to guide researchers in establishing a robust and
reproducible hepatocyte expansion platform.

Principle

The FPH2-mediated hepatocyte expansion protocol is based on a co-culture system where
primary human hepatocytes are grown on a feeder layer of growth-arrested murine J2-3T3
fibroblasts.[1] This co-culture environment provides essential support for hepatocyte viability
and function. FPH2 is supplemented into the culture medium at specific time points to stimulate
hepatocyte proliferation while maintaining their differentiated phenotype.[1]

Data Presentation

Table 1: Quantitative Analysis of FPH2-Mediated
Hepatocyte Expansion
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Control
Parameter FPH2 (40 pM) Fold Change Reference
(DMSO)
Hepatocyte ) Up to 10-fold
Baseline ] ~10x [1]
Number increase
Ki67 Positive Significantly
) Low - [1]
Nuclei Increased
Albumin-Positive ) Up to 6.6-fold
Baseline ) ~6.6X [1]
Area increase
) No significant
Urea Synthesis Stable Stable [1]
change
Albumin No significant
) Stable Stable [1]
Secretion change

Experimental Protocols

Preparation of Growth-Arrested J2-3T3 Fibroblast
Feeder Layer

Materials:

e J2-3T3 murine fibroblasts

o DMEM (high glucose) supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-

Streptomycin

e Mitomycin C (10 pg/mL in DMEM)

¢ 0.05% Trypsin-EDTA

o Phosphate-Buffered Saline (PBS)

o Collagen I-coated tissue culture plates/wells

Protocol:
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e Culture J2-3T3 fibroblasts in DMEM supplemented with 10% BCS and 1% Penicillin-
Streptomycin.

e When the cells reach confluency, aspirate the culture medium.
¢ Add the mitomycin C solution to the flask, ensuring the cell monolayer is completely covered.

e |ncubate for 2-3 hours at 37°C in a 5% CO2 incubator. This treatment inhibits fibroblast

proliferation.

o Aspirate the mitomycin C solution and wash the cells 3-5 times with sterile PBS to remove
any residual mitomycin C.

o Harvest the growth-arrested J2-3T3 cells using 0.05% Trypsin-EDTA.

o Seed the treated J2-3T3 cells onto collagen I-coated plates at an appropriate density to form
a confluent monolayer. This will serve as the feeder layer for the primary human
hepatocytes.

Primary Human Hepatocyte (PHH) Co-culture and FPH2
Treatment

Materials:
o Cryopreserved primary human hepatocytes

e Hepatocyte culture medium (specific formulation may vary, but typically a William's E or
DMEM/F12 base supplemented with growth factors, hormones, and serum)

e FPH2 stock solution (in DMSO)

o Prepared J2-3T3 feeder plates

Protocol:

e Thaw cryopreserved PHHs according to the supplier's instructions.

o Plate the PHHSs onto the prepared J2-3T3 feeder layer in hepatocyte culture medium.
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e Onday 1 and day 5 of the culture, supplement the hepatocyte culture medium with FPH2 to
a final concentration of 40 uM.[1] A corresponding volume of DMSO should be added to the
control cultures.

e Maintain the co-cultures in a humidified incubator at 37°C and 5% CO2, changing the
medium every 2-3 days.

Quantification of Hepatocyte Proliferation

A. Immunofluorescence Staining for Ki67 and Albumin

Materials:

o 4% Paraformaldehyde (PFA) in PBS

e Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)

o Blocking buffer (e.g., 1-5% BSA in PBS)

o Primary antibodies: Rabbit anti-Ki67 and Goat anti-human Albumin

o Fluorophore-conjugated secondary antibodies: Donkey anti-rabbit (e.g., Alexa Fluor 594) and
Donkey anti-goat (e.g., Alexa Fluor 488)

o DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Protocol:

Fix the co-cultures with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Wash three times with PBS.

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
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¢ \Wash three times with PBS.

 Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1
hour at room temperature, protected from light.

e Wash three times with PBS.

e Counterstain nuclei with DAPI for 5 minutes.

» Mount the coverslips and visualize using a fluorescence microscope.
B. Flow Cytometry (FACS) Analysis

Protocol:

To distinguish hepatocytes from fibroblasts, the fibroblasts can be pre-labeled with a
fluorescent dye such as CM-Dil before seeding the hepatocytes.[1]

e Harvest the co-culture using Trypsin-EDTA.
o Fix and permeabilize the cells using a commercially available Kkit.
» Stain with an anti-Ki67 antibody conjugated to a fluorophore.

» Analyze the cell suspension using a flow cytometer. Gate on the hepatocyte population (CM-
Dil negative) and quantify the percentage of Ki67-positive cells.

Assessment of Hepatocyte Function

A. Albumin Secretion (ELISA)
Protocol:
o Collect the culture supernatant at desired time points.

e Quantify the concentration of human albumin in the supernatant using a commercially
available human albumin ELISA kit, following the manufacturer's instructions.

B. Urea Synthesis
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Protocol:
e Collect the culture supernatant at desired time points.

o Measure the urea concentration in the supernatant using a commercially available
colorimetric urea assay kit, following the manufacturer's protocol.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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